molecular formula C15H10N2O3 B6300301 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one CAS No. 1048915-21-4

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one

Cat. No.: B6300301
CAS No.: 1048915-21-4
M. Wt: 266.25 g/mol
InChI Key: DBJUGMPRJVREQU-UHFFFAOYSA-N
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Description

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one is a complex organic compound with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol . This compound is characterized by its unique structure, which includes a benzo[3,4-d]1,3-dioxole moiety fused with an indolin-2-one core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one is unique due to its specific combination of the benzo[3,4-d]1,3-dioxole moiety and indolin-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJUGMPRJVREQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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